6-Methoxy-2-methylnicotinaldehyde
Overview
Description
6-Methoxy-2-methylnicotinaldehyde is a chemical compound that has been the subject of various synthesis methods due to its utility as a building block in organic chemistry. It is related to compounds that serve as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of related compounds such as methyl 2-amino-6-methoxynicotinate has been achieved using innovative techniques combining microwave and flow reaction technologies. This process involves a sequential approach starting with microwave-induced regioselective methoxylation, followed by esterification, reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions. This method offers improved regioselectivity and purity of the reaction products .
Another synthesis route reported is for 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, which involves the reaction of chloro-nitroquinolines with dimethylamine, leading to aminodehalogenation and nucleophilic substitution of methoxy groups. Further reduction and methylation steps yield the final compound, which is a new representative of quinoline proton sponges .
Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-methylnicotinaldehyde is not directly discussed in the provided papers. However, the structure of similar compounds has been confirmed using various analytical techniques such as infrared spectroscopy (IR) and proton nuclear magnetic resonance (^1H NMR) analysis. These methods are crucial for confirming the identity and purity of synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of methoxy-containing compounds is highlighted in the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, where methoxy groups undergo nucleophilic substitution. This indicates that methoxy groups in such compounds can be reactive sites for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Methoxy-2-methylnicotinaldehyde are not explicitly detailed in the provided papers. However, the synthesis methods described suggest that the compound is amenable to purification by techniques such as silica gel column chromatography, indicating its stability under such conditions. The overall yields reported for related compounds are high, suggesting that the synthetic routes are efficient and the compounds have suitable stability for isolation and purification .
Scientific Research Applications
Synthesis and Chemical Reactions
6-Methoxy-2-methylnicotinaldehyde has been studied for its role in various synthesis and chemical reactions. For instance, it is an intermediate in the synthesis of Nabumetone, a well-known pharmaceutical, as demonstrated by Tong Guo-tong (2007) who explored the synthesis of 6-Methoxy-2-naphthaldehyde, a related compound, as part of this process (Tong Guo-tong, 2007). Furthermore, L. Wang (2007) discussed a novel preparation method for 6-Methoxy-2-naphthaldehyde, indicating its significance in chemical manufacturing (L. Wang, 2007).
Catalysis and Organic Synthesis
The compound also finds application in organic synthesis and as a catalyst. M. Zolfigol et al. (2013) reported the use of isonicotinic acid, a related compound, as a dual and biological organocatalyst in the synthesis of pyranopyrazoles (M. Zolfigol et al., 2013). This highlights the potential for similar compounds in catalytic applications.
Biomass and Biochemical Analysis
6-Methoxy-2-methylnicotinaldehyde is also relevant in the study of biomass and biochemical analysis. C. Vane and G. Abbott (1999) explored the use of methoxyphenols as proxies for terrestrial biomass, which includes compounds similar to 6-Methoxy-2-methylnicotinaldehyde (C. Vane & G. Abbott, 1999). This application is significant in understanding chemical changes in lignin and other biological materials.
Pharmacological Studies
In pharmacological research, compounds like 6-Methoxy-2-methylnicotinaldehyde have been identified in various studies. K. Matsubara et al. (1986) identified compounds structurally related to 6-Methoxy-2-methylnicotinaldehyde in human urine, suggesting its potential relevance in biological systems (K. Matsubara et al., 1986).
Safety And Hazards
properties
IUPAC Name |
6-methoxy-2-methylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSLKBORRBHEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473684 | |
Record name | 6-Methoxy-2-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methylnicotinaldehyde | |
CAS RN |
156094-77-8 | |
Record name | 6-Methoxy-2-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2-methylpyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.